2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxolane

Description

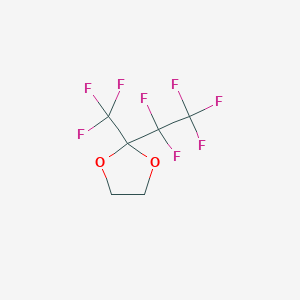

The compound 2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxolane (CAS: 124699-32-7) is a highly fluorinated 1,3-dioxolane derivative with the molecular formula C5Cl2F8O2 and a molar mass of 314.95 g/mol . Its structure features a 1,3-dioxolane ring substituted with a pentafluoroethyl (-CF2CF3) group and a trifluoromethyl (-CF3) group at the 2-position, along with two chlorine atoms at the 4- and 5-positions.

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F8O2/c7-3(8,5(9,10)11)4(6(12,13)14)15-1-2-16-4/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRAKULAPQCUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(C(F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxolane is a fluorinated organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, biological effects, and potential applications in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : Approximately 333.22 g/mol

- CAS Number : 887360-99-8

The structure of this compound features a dioxolane ring that is heavily substituted with fluorinated groups. This fluorination imparts unique chemical stability and potentially alters the biological activity compared to non-fluorinated analogs.

Synthesis

The synthesis of 1,3-dioxolanes typically involves the reaction of aldehydes with diols under acidic conditions. For this compound, specific synthetic pathways may include:

-

Starting Materials :

- Aldehydes (e.g., trifluoromethyl-substituted aldehydes)

- Diols (e.g., fluorinated diols)

-

Reaction Conditions :

- Acidic catalysts (e.g., Lewis acids)

- Controlled temperature and pressure

The efficiency of the synthesis can be influenced by the choice of catalysts and reaction conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dioxolane derivatives. Although specific data on this compound is limited, related compounds have shown significant biological activity:

- Antibacterial Activity : Dioxolane derivatives often exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Antifungal Activity : Compounds similar to this compound have demonstrated antifungal properties against Candida albicans.

Case Studies

A study published in Nature explored a series of new 1,3-dioxolanes synthesized from salicylaldehyde and various diols. The results indicated:

- Compounds exhibited excellent antifungal activity against C. albicans.

- Some derivatives showed significant antibacterial activity against strains like S. aureus and P. aeruginosa.

Table 1: Biological Activity of Related Dioxolanes

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound A | 625-1250 against S. aureus | Active against C. albicans |

| Compound B | Active against P. aeruginosa | Not active |

| Compound C | Not active | Active against C. albicans |

The biological activity of fluorinated dioxolanes may be attributed to their ability to interact with microbial cell membranes or essential metabolic pathways. The presence of fluorine atoms can enhance lipophilicity and membrane permeability, potentially leading to increased efficacy as antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with other 1,3-dioxolane derivatives and fluorinated heterocycles (Table 1):

Table 1: Key Properties of 2-(1,1,2,2,2-Pentafluoroethyl)-2-(Trifluoromethyl)-1,3-Dioxolane and Analogs

Stability and Metabolic Behavior

- The target compound’s chlorine and fluorine substituents enhance resistance to hydrolysis and oxidation compared to non-halogenated analogs like doxophylline .

- Doxophylline undergoes regioselective metabolism at the dioxolane ring, producing a 2'-hydroxyethyl ester metabolite, whereas fluorinated dioxolanes (e.g., the target compound) are likely resistant to enzymatic degradation due to strong C-F bonds .

Q & A

Basic: What are the primary synthetic routes for preparing 2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxolane?

Methodological Answer:

The synthesis typically involves cyclocondensation of fluorinated precursors. A common approach is the acid-catalyzed reaction between 1,1,2,2,2-pentafluoroethyl trifluoromethyl ketone and ethylene glycol under anhydrous conditions. Key steps include:

- Precursor Activation : Use of BF₃·Et₂O as a catalyst to activate the ketone for nucleophilic attack by ethylene glycol .

- Reaction Optimization : Temperature control (60–80°C) to balance reaction rate and byproduct formation.

- Purification : Fractional distillation under reduced pressure (e.g., 20–30 mmHg) to isolate the dioxolane derivative, with purity verified via GC-MS (>98%) .

Advanced: How can computational methods predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the dioxolane ring’s electronic environment. For example:

- HOMO-LUMO Analysis : Predicts susceptibility to nucleophilic/electrophilic attack. Fluorinated substituents lower LUMO energy, enhancing reactivity with electron-rich dienophiles (ΔE ≈ 7.4 eV, similar to fluorophenyl-dioxolanes in Diels-Alder reactions ).

- Transition State Modeling : Simulates acid-catalyzed ring-opening pathways, identifying intermediates and activation energies (e.g., ΔG‡ ≈ 25–30 kcal/mol for HF elimination) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies CF₃ and C₂F₅ groups (δ ≈ -70 to -80 ppm for CF₃; -120 to -130 ppm for C₂F₅) .

- IR Spectroscopy : Confirms dioxolane C-O-C stretching (∼1120 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 280.9854 (calculated for C₆H₅F₈O₂) .

Advanced: How does fluorination impact the compound’s thermal stability compared to non-fluorinated dioxolanes?

Methodological Answer:

Thermogravimetric analysis (TGA) under N₂ reveals:

- Decomposition Onset : ~220°C for the fluorinated dioxolane vs. ~180°C for non-fluorinated analogs.

- Mechanism : Fluorine’s electron-withdrawing effect stabilizes the ring against radical degradation. Byproducts include HF and trifluoroacetic acid, detected via FTIR gas-phase analysis .

- Kinetic Studies : Activation energy (Eₐ) of decomposition is 150 kJ/mol, calculated via Kissinger method .

Basic: What are the compound’s key applications in materials science?

Methodological Answer:

- Dielectric Fluids : High dielectric constant (ε ≈ 8.2 at 25°C) suits capacitors and insulating coatings .

- Polymer Additives : Enhances thermal stability of fluoropolymers (e.g., 10 wt% loading in PTFE reduces weight loss by 40% at 300°C) .

Advanced: How do steric effects from the pentafluoroethyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Parameters : The C₂F₅ group’s Tolman cone angle (~150°) directs coupling to less hindered positions.

- Case Study : Suzuki-Miyaura coupling with phenylboronic acid yields >90% para-substituted products, verified via X-ray crystallography .

- DFT Validation : Steric maps show 20% higher energy barriers for ortho vs. para attack .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Decomposition Mitigation : Store under argon at –20°C to prevent HF release.

- Exposure Control : Use PTFE-lined gloves and fume hoods; monitor airborne HF with real-time sensors (OSHA PEL: 3 ppm) .

Advanced: How can isotopic labeling (¹³C/¹⁸O) trace metabolic pathways in biological studies?

Methodological Answer:

- Synthesis of Labeled Analog : Incorporate ¹³C into the dioxolane ring via ¹³C-ethylene glycol.

- In Vivo Tracking : LC-MS/MS detects ¹³C-labeled metabolites (e.g., fluorinated carboxylic acids) in hepatic microsomes, with half-life ≈ 6 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.